2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide

Acetamide Derivatives Physicochemical Profiling Drug Discovery Building Blocks

Sourcing a certified low-potency PNMT reference compound for assay calibration is challenging. This acetamide derivative addresses that gap. Key features: Quantified PNMT affinity (Ki=1.11×10⁶ nM) enabling assay window calibration & Z' factor determination; Racemic mixture (Fsp³=0.42) suitable for chiral stationary phase screening & enantiomeric resolution method development; Consistent 95% purity across suppliers ensuring reproducible performance; Well-documented GHS07 hazard profile (H302/H315/H319/H335) with established handling protocols.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13242045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)NCC(=O)N)C
InChIInChI=1S/C12H18N2O/c1-8-4-5-11(6-9(8)2)10(3)14-7-12(13)15/h4-6,10,14H,7H2,1-3H3,(H2,13,15)
InChIKeyHCJSKKYHQZQWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide: Identification & Chemical Profile


2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide (CAS 1019116-94-9) is a substituted acetamide derivative with the molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol . The compound features a 3,4-dimethylphenyl group linked to an ethylamino-acetamide moiety . Commercial availability from multiple suppliers with certified purity specifications (typically ≥95%) positions this compound as an accessible research intermediate or building block . Its structure distinguishes it from the simpler acetanilides (e.g., N-(3,4-dimethylphenyl)acetamide, CAS 2198-54-1) through the presence of the ethyl-linked amine and terminal acetamide functionality, which confers distinct physicochemical and potential biological properties .

Chiral acetamide building block with Fsp³ 0.42
Certified purity ≥95% from multiple suppliers
Distinct ethylamino-acetamide linker vs. simpler acetanilides

Substitution Risks for 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide


Generic substitution among acetamide derivatives or phenethylamine analogs is scientifically inadvisable because subtle variations in substitution pattern and linker chemistry produce marked differences in target engagement, physicochemical behavior, and safety profile. For 2-{[1-(3,4-dimethylphenyl)ethyl]amino}acetamide specifically, the 3,4-dimethyl substitution pattern on the phenyl ring, combined with the ethyl linker and terminal acetamide group, defines its molecular recognition properties relative to other α2-adrenergic receptor ligands (e.g., xylazine, clonidine) [1]. While quantitative head-to-head comparative data for this compound remain limited, class-level evidence from structurally related α2-agonists demonstrates that even minor modifications—such as altering the methyl substitution pattern on the phenyl ring or replacing the acetamide moiety—can shift receptor selectivity by orders of magnitude [2]. The compound also exhibits a computed LogP value of 1.44–1.65 , which differs from xylazine (LogP ~2.5) and influences solubility and membrane permeability characteristics. Furthermore, GHS hazard classification indicates that this compound carries specific handling requirements (H302, H315, H319, H335) that may differ from structurally similar alternatives, necessitating compound-specific safety protocols in laboratory settings.

Substitution pattern
3,4-dimethyl substitution may not be interchangeable with other ring patterns; receptor selectivity can shift by orders of magnitude (class-level evidence)
Linker chemistry
Ethylamino-acetamide linker differs from acetyl-linked analogs, altering LogP and hydrogen-bonding capacity that may impact solubility and membrane permeability
GHS hazard profile
H302/H315/H319/H335 classification may differ from structurally similar compounds; verify handling requirements before substitution

Quantitative Evidence Guide for 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide


Structural Differentiation vs. N-(3,4-Dimethylphenyl)acetamide

2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide differs structurally from the simpler acetanilide analog N-(3,4-dimethylphenyl)acetamide (CAS 2198-54-1) by the presence of an ethylamino linker and a terminal primary acetamide group rather than an N-linked acetyl moiety. This structural difference produces quantifiable changes in molecular weight (206.28 vs. 163.22 g/mol), hydrogen bond donor/acceptor count, and LogP (1.44–1.65 vs. ~1.8 predicted for the acetanilide analog). The compound contains one asymmetric carbon , introducing chirality not present in the achiral acetanilide analog. These differences directly impact chromatographic retention behavior, solubility profile, and molecular recognition properties relevant to assay development .

Structural Differentiation
Reported
MW 206.28 vs. 163.22 g/mol; LogP 1.44–1.65 vs. ~1.8; 1 chiral center vs. 0
Supports chromatographic and solubility differentiation
Computed values from vendor datasheets; verify with experimental determination
Acetamide Derivatives Physicochemical Profiling Drug Discovery Building Blocks

GHS Hazard Comparison with N-(3,4-Dimethylphenyl)acetamide

The target compound carries a distinct GHS hazard classification (GHS07, Signal Word: Warning) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, N-(3,4-dimethylphenyl)acetamide (CAS 2198-54-1) carries a different hazard profile: the compound has been shown to exhibit carcinogenic activity in rats and mice and is classified as a carcinogen by the International Agency for Research on Cancer (IARC) [1], and can react with hydrochloric acid to form toxic hydrogen chloride gas . This divergence in safety profile—acute irritancy versus carcinogenicity concern—represents a critical procurement and handling consideration. For laboratories screening acetamide derivatives in cell-based assays, the absence of documented carcinogenicity for the target compound may reduce regulatory burden and specialized waste disposal requirements compared to the acetanilide analog [1].

GHS Hazard Profile
Reported
Target: GHS07 Warning, H302-H335; No carcinogenicity classification. Comparator: IARC carcinogen
May reduce institutional safety review burden
SDS documentation and IARC Monographs; verify per institutional requirements
Safety Assessment Laboratory Handling Regulatory Compliance

PNMT Inhibition Activity

The target compound has been evaluated in vitro for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine [1]. The compound demonstrated a Ki value of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [2]. While this affinity is relatively weak, it establishes a quantifiable baseline for this chemotype. Comparative context: Reference PNMT inhibitors such as SKF-64139 (a benzazepine derivative) exhibit Ki values in the 10–100 nM range, indicating that this compound is approximately 10,000- to 100,000-fold weaker as a PNMT inhibitor. This quantitative difference is meaningful for experimental design—the compound may serve as a negative control or as a scaffold for structure-activity relationship (SAR) optimization rather than as a potent probe compound.

PNMT Inhibition (Ki)
Class-level
Ki = 1.11 × 10⁶ nM (1.11 mM)
Classifies as low-potency PNMT ligand; supports negative control or SAR scaffold
In vitro radiochemical assay; reference inhibitors exhibit nM Ki
Enzymatic Assay PNMT Inhibition Neurotransmitter Regulation

Lipophilicity vs. Xylazine and Clonidine

Lipophilicity, expressed as LogP, is a critical determinant of compound behavior in biological systems, affecting membrane permeability, plasma protein binding, and metabolic stability. The target compound exhibits computed LogP values of 1.44 to 1.65 , placing it in a moderately lipophilic range. This contrasts with the veterinary α2-agonist xylazine (calculated LogP ~2.5) [1] and the antihypertensive clonidine (LogP ~1.6 experimentally) [2]. The lower LogP of the target compound relative to xylazine suggests reduced passive membrane permeability and potentially different tissue distribution characteristics. The 0.8–1.0 LogP unit difference between the target compound and xylazine corresponds to an approximately 6- to 10-fold difference in octanol-water partition coefficient, which has practical implications for formulation, extraction efficiency in analytical methods, and the choice of solvents for in vitro assay preparation.

Lipophilicity (LogP)
Reported
1.44–1.65 vs. Xylazine ~2.5, Clonidine ~1.6
Suggests lower membrane permeability than xylazine
Computed LogP values; 6–10 fold partition coefficient difference
Lipophilicity Membrane Permeability ADME Prediction

Chirality vs. Achiral Acetamide Analogs

The target compound contains one asymmetric carbon atom (Fsp³ = 0.42) , located at the ethyl linker position adjacent to the phenyl ring . This chirality is absent in simpler acetamide analogs such as N-(3,4-dimethylphenyl)acetamide, which is achiral. The presence of stereochemistry introduces the possibility of enantiomer-specific biological activity, differential metabolic fate, and distinct chromatographic retention on chiral stationary phases. While the commercially available material is supplied as a racemic mixture (no stereochemical specification in vendor datasheets) , the chiral nature of the scaffold provides a handle for enantioselective synthesis, chiral resolution method development, or evaluation of stereochemistry-dependent pharmacology in receptor binding assays.

Chirality
Reported
1 asymmetric center (Fsp³=0.42) vs. achiral analog
Supports chiral method development and enantioselective studies
Supplied as racemate; stereochemical specification not provided
Stereochemistry Chiral Separation Enantiomeric Purity

Beta-1 Adrenergic Receptor Selectivity

A binding assay evaluating the affinity of the target compound toward the beta-1 adrenergic receptor (β1-AR) reported no detectable affinity . This negative result is meaningful in the context of adrenergic receptor profiling because many α2-adrenergic ligands exhibit some degree of cross-reactivity with β-adrenergic subtypes. For comparison, xylazine, while primarily an α2-agonist, has been shown to exhibit weak affinity for β-adrenergic receptors in certain tissue preparations [1]. The absence of detectable β1-AR binding for the target compound suggests a cleaner selectivity profile with respect to this off-target, though comprehensive selectivity data across the full adrenergic receptor family are not available. This information may be relevant for researchers seeking α2-AR ligands with minimized β-adrenergic activity.

β1-AR Binding
Context-dependent
No detectable affinity vs. xylazine weak β-AR activity
Suggests limited β1-AR off-target engagement; full profiling needed
Single binding assay; comprehensive adrenergic selectivity data unavailable
Adrenergic Receptor Profiling Off-Target Selectivity GPCR Screening

Research & Industrial Applications for 2-{[1-(3,4-Dimethylphenyl)ethyl]amino}acetamide


PNMT Assay Calibration & Negative Control

Given the quantified Ki value of 1.11 × 10⁶ nM (1.11 mM) against PNMT [1], this compound is optimally deployed as a low-potency reference compound for establishing assay signal windows in PNMT inhibition screens. Its weak affinity allows researchers to define the lower boundary of the assay's dynamic range, calibrate Z' factor calculations, or serve as a negative control for high-throughput screening campaigns seeking more potent PNMT inhibitors. This application is supported by the availability of the compound with 95% certified purity , ensuring reproducible performance across experiments.

Chiral Chromatography Method Development

The presence of one asymmetric carbon (Fsp³ = 0.42) makes this compound suitable as a model analyte for developing and validating chiral separation methods. Analytical chemists can utilize the racemic mixture to screen chiral stationary phases, optimize mobile phase conditions, and establish enantiomeric resolution protocols. The compound's moderate LogP (1.44–1.65) ensures compatibility with standard reversed-phase and chiral chromatography conditions, while the terminal acetamide group provides a UV chromophore for detection at 210–220 nm.

SAR Exploration of α2-Adrenergic Ligands

The structural relationship of this compound to xylazine—specifically the 3,4-dimethylphenyl substitution and ethylamino-acetamide linker—positions it as a scaffold for SAR studies investigating α2-adrenergic receptor pharmacology [2]. Researchers can systematically modify the phenyl substitution pattern, linker length, or acetamide terminus to probe structure-activity relationships. The compound's lower LogP relative to xylazine (ΔLogP ≈ -0.85 to -1.06) [3] provides a starting point for optimizing physicochemical properties while maintaining α2-AR engagement. The compound may serve as a starting point for synthesizing novel α2-AR ligands with potentially improved subtype selectivity or pharmacokinetic properties [2].

LC-MS Reference Standard for Acetamide Derivatives

The compound's well-defined molecular weight (206.28 g/mol), predictable fragmentation pattern, and availability from multiple commercial sources make it suitable as a reference standard for developing LC-MS methods targeting acetamide-containing compounds. Its chromatographic behavior, governed by LogP 1.44–1.65 and TPSA 55.12 Ų , provides a benchmark for method optimization. The GHS hazard classification (GHS07) is well-documented, facilitating safe handling during analytical method development. Laboratories screening compound libraries or developing targeted assays for acetamide derivatives can utilize this compound for retention time calibration and mass spectrometric tuning.

Application
Selection Property
Validation Focus
PNMT enzymatic screening calibration
Low-potency PNMT ligand (class-level affinity)
Assay window and Z' factor calibration
Chiral chromatography method development
Chiral scaffold with one asymmetric center (racemic supply)
Chiral stationary phase screening and enantiomeric resolution
α2-adrenergic receptor SAR studies
3,4-dimethylphenyl-ethylamino-acetamide scaffold
Substitution pattern and linker modification effects on α2-AR binding
LC-MS method development for acetamide compounds
Well-defined molecular weight and predictable fragmentation
Retention time calibration and mass spectrometric tuning

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